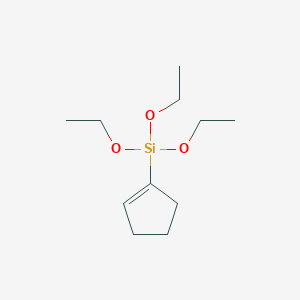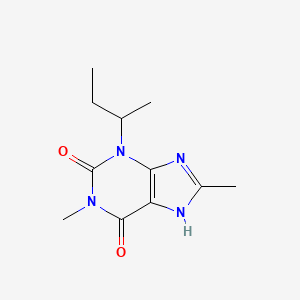
3-(Butan-2-yl)-1,8-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Butan-2-yl)-1,8-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with a complex structure that includes a purine ring substituted with butan-2-yl and dimethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butan-2-yl)-1,8-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with butan-2-yl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. Industrial methods may also involve the use of catalysts to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
3-(Butan-2-yl)-1,8-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted purine derivatives.
科学的研究の応用
3-(Butan-2-yl)-1,8-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism by which 3-(Butan-2-yl)-1,8-dimethyl-3,7-dihydro-1H-purine-2,6-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.
Theobromine: 3,7-Dimethylxanthine, found in chocolate.
Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.
Uniqueness
3-(Butan-2-yl)-1,8-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine and theobromine, this compound has a butan-2-yl group, which may influence its solubility, reactivity, and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
90162-66-6 |
|---|---|
分子式 |
C11H16N4O2 |
分子量 |
236.27 g/mol |
IUPAC名 |
3-butan-2-yl-1,8-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C11H16N4O2/c1-5-6(2)15-9-8(12-7(3)13-9)10(16)14(4)11(15)17/h6H,5H2,1-4H3,(H,12,13) |
InChIキー |
ZTURQHSZJCMZIW-UHFFFAOYSA-N |
正規SMILES |
CCC(C)N1C2=C(C(=O)N(C1=O)C)NC(=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


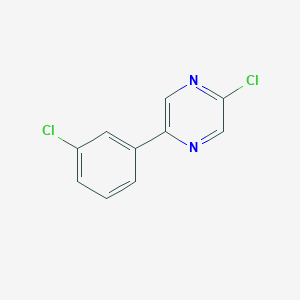

![Dimethyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14377077.png)
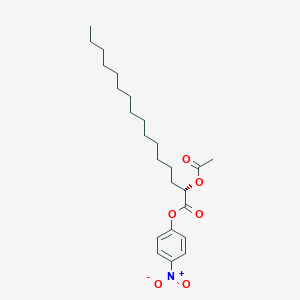
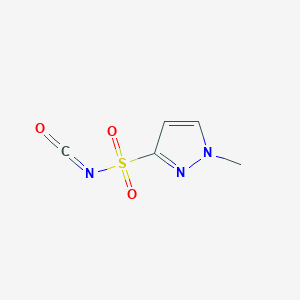
![Propan-2-yl {3-ethyl-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14377103.png)
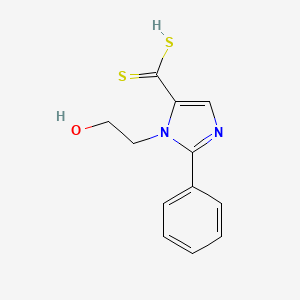
![3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol](/img/structure/B14377108.png)
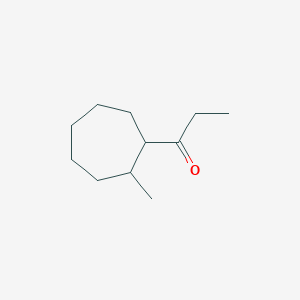
![2-O-[2-[2-(2-octoxycarbonylbenzoyl)oxyethoxy]ethyl] 1-O-octyl benzene-1,2-dicarboxylate](/img/structure/B14377119.png)
![4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine](/img/structure/B14377123.png)
![2-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14377129.png)
![8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid](/img/structure/B14377136.png)
